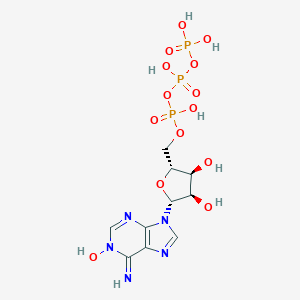

Adenosine N(1)-oxide triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adenosine N(1)-oxide triphosphate (ATPγS) is a modified form of adenosine triphosphate (ATP), which plays a crucial role in cellular energy metabolism. ATPγS is widely used in scientific research as a non-hydrolysable analogue of ATP, which can mimic the biological effects of ATP without being degraded by cellular enzymes.

Mecanismo De Acción

Adenosine N(1)-oxide triphosphateγS exerts its biological effects by binding to the this compound-binding site of target proteins. The extra sulfur atom in the gamma phosphate group of this compoundγS prevents the hydrolysis of the this compound molecule by cellular enzymes, leading to the prolonged activation or inhibition of target proteins. The mechanism of action of this compoundγS is similar to that of this compound, but with a longer duration of action.

Biochemical and Physiological Effects

This compoundγS has been shown to have a wide range of biochemical and physiological effects in various cellular and animal models. This compoundγS can activate or inhibit this compound-dependent enzymes, such as kinases and phosphatases, leading to the modulation of cellular processes, such as cell proliferation, differentiation, and apoptosis. This compoundγS can also affect ion channels and transporters, leading to changes in membrane potential and ion homeostasis. In addition, this compoundγS can modulate neurotransmitter release and synaptic plasticity, leading to changes in neuronal activity and behavior.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Adenosine N(1)-oxide triphosphateγS has several advantages for lab experiments. First, this compoundγS can mimic the biological effects of this compound without being degraded by cellular enzymes, leading to a longer duration of action. Second, this compoundγS can be easily synthesized and purified, leading to a high degree of control over the purity and stability of the product. Third, this compoundγS can be used to study the signaling pathways involved in cellular processes, such as cell proliferation, differentiation, and apoptosis. However, this compoundγS also has some limitations for lab experiments. First, this compoundγS may have off-target effects on other this compound-binding proteins, leading to non-specific effects. Second, this compoundγS may have different pharmacokinetic properties compared to this compound, leading to different biological effects.

Direcciones Futuras

There are several future directions for the study of Adenosine N(1)-oxide triphosphateγS. First, the development of new analogues of this compoundγS with improved pharmacokinetic properties and specificity for target proteins. Second, the application of this compoundγS in the study of disease models, such as cancer, neurodegenerative diseases, and metabolic disorders. Third, the integration of this compoundγS with other experimental techniques, such as optogenetics and imaging, to study the real-time dynamics of cellular processes. Fourth, the development of new methods to deliver this compoundγS to specific tissues or cells, leading to targeted modulation of biological processes. Overall, this compoundγS is a valuable tool for scientific research, with a wide range of potential applications in various fields of biology and medicine.

Métodos De Síntesis

Adenosine N(1)-oxide triphosphateγS can be synthesized by the reaction of adenosine 5'-triphosphate with sulfuric acid or phosphorus pentasulfide. The resulting product is a non-hydrolysable analogue of this compound, which has an extra sulfur atom in the gamma phosphate group. The synthesis method of this compoundγS is well-established, and the purity and stability of the product can be easily controlled.

Aplicaciones Científicas De Investigación

Adenosine N(1)-oxide triphosphateγS has been widely used in scientific research as a tool to study the biological effects of this compound. Due to its non-hydrolysable nature, this compoundγS can mimic the biological effects of this compound without being degraded by cellular enzymes. This compoundγS can be used to activate or inhibit this compound-dependent enzymes, such as kinases and phosphatases, and to study the signaling pathways involved in cellular processes, such as cell proliferation, differentiation, and apoptosis.

Propiedades

| 17670-17-6 | |

Fórmula molecular |

C10H16N5O14P3 |

Peso molecular |

523.18 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3/c11-8-5-9(13-3-15(8)18)14(2-12-5)10-7(17)6(16)4(27-10)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6-7,10-11,16-18H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |

Clave InChI |

DFIOPRBTTKTDKA-KQYNXXCUSA-N |

SMILES isomérico |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |

SMILES canónico |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |

Sinónimos |

adenosine N(1)-oxide triphosphate adenosine N1-oxide triphosphate ANO-TP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)

![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)

![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)

![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)

![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)

![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)

![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)

![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)

![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)